molecular formula C12H14N4O B13069057 2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

Cat. No.: B13069057
M. Wt: 230.27 g/mol
InChI Key: FIHRARSHLFNGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a piperidine ring, a pyridine ring, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. For instance, the reaction of 3-piperidinyl hydrazide with 2-pyridinecarboxylic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.

Scientific Research Applications

2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)-1,3,4-oxadiazole: Lacks the piperidine ring, which may result in different chemical properties and reactivity.

    5-(Pyridin-2-yl)-1,3,4-oxadiazole: Similar structure but without the piperidine ring, leading to variations in biological activity.

Uniqueness

The combination of these rings with the oxadiazole moiety enhances its ability to interact with different molecular targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2-piperidin-3-yl-5-pyridin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C12H14N4O/c1-2-7-14-10(5-1)12-16-15-11(17-12)9-4-3-6-13-8-9/h1-2,5,7,9,13H,3-4,6,8H2

InChI Key

FIHRARSHLFNGNU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NN=C(O2)C3=CC=CC=N3

Origin of Product

United States

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